molecular formula C24H35N3OS B4887383 1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea

1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea

Cat. No.: B4887383
M. Wt: 413.6 g/mol
InChI Key: SQIKKGPWEPLKQX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea is a synthetic thiourea derivative offered for research purposes. Thiourea derivatives are a significant class of organic compounds in medicinal chemistry and chemical biology, often explored for their ability to act as enzyme inhibitors or receptor ligands due to their hydrogen-bonding capabilities. The structure of this compound, which integrates a cyclohexyl group, a phenylthiourea moiety, and an enaminone functional group (3-oxocyclohex-1-en-1-yl), suggests potential for diverse biological interactions. Researchers may investigate its application in developing inhibitors for various targets. For instance, related N-phenylthiourea compounds are known to inhibit tyrosinase . Furthermore, structural analogs containing cyclohexyl and aromatic groups are frequently investigated as kinase inhibitors or as modulators of other protein functions . The specific physicochemical properties, mechanism of action, and primary research applications for this compound require further characterization by the research community. This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclohexyl-1-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3OS/c1-24(2)17-20(16-22(28)18-24)25-14-9-15-27(21-12-7-4-8-13-21)23(29)26-19-10-5-3-6-11-19/h3,5-6,10-11,16,21,25H,4,7-9,12-15,17-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKKGPWEPLKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCCN(C2CCCCC2)C(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Formation of the Enaminone Substituent

The 5,5-dimethyl-3-oxocyclohex-1-en-1-yl group is introduced via enaminone chemistry:

  • 3-Amino-5,5-dimethylcyclohex-2-enone (prepared from 5,5-dimethylcyclohexane-1,3-dione ) reacts with 1-bromo-3-chloropropane to form a propylamino intermediate.

  • Subsequent nucleophilic substitution or condensation reactions link the enaminone to the thiourea core .

Key Reaction Pathway:

3-Amino-5,5-dimethylcyclohex-2-enone+1-Bromo-3-chloropropanePropylamino IntermediateThiourea CouplingTarget Compound\text{3-Amino-5,5-dimethylcyclohex-2-enone} + \text{1-Bromo-3-chloropropane} \rightarrow \text{Propylamino Intermediate} \xrightarrow{\text{Thiourea Coupling}} \text{Target Compound}

Reference Data:

  • Enaminones derived from 3-aminocyclohexenones undergo Michael additions or alkylation at the β-position .

  • Yields for analogous enaminone syntheses range from 60–90% .

Metal Coordination and Complexation

The thiourea group can act as a bidentate ligand for transition metals:

  • Palladium(II) or platinum(II) salts (e.g., Na2_2PdCl4_4) react with the thiourea to form complexes, as seen in structurally similar systems .

  • Coordination occurs via the sulfur and nitrogen atoms of the thiourea, forming square-planar or octahedral geometries .

Example Reaction:

[MCl4]2+2ThioureaEt3N[M(Thiourea)2]+4Cl\text{[MCl}_4]^{2-} + 2\,\text{Thiourea} \xrightarrow{\text{Et}_3\text{N}} \text{[M(Thiourea)}_2] + 4\,\text{Cl}^-

Reported Complexation Yields: ~50–94% for Pd/Pt complexes .

Nucleophilic Additions to the Enone System

The α,β-unsaturated ketone (3-oxocyclohex-1-en-1-yl ) is reactive toward nucleophiles:

  • Michael Additions : Thiols or amines add to the enone’s β-carbon, forming substituted cyclohexanones .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the double bond, yielding a saturated ketone .

Reactivity Comparison:

Reaction TypeReagents/ConditionsProductSource
Michael AdditionRSH, Et3_3N, CH3_3CNβ-Substituted cyclohexanone
HydrogenationH2_2, Pd/C, MeOH, 50 atm5,5-Dimethylcyclohexan-3-one

Oxidation of the Thiourea Moiety

The thiourea sulfur can undergo oxidation:

  • H2_22O2_22 or KMnO4_4 oxidizes thiourea to urea or sulfonic acid derivatives .

  • This reaction is pH-dependent and proceeds faster under acidic conditions .

Example:

ThioureaH2O2,H+Urea+S\text{Thiourea} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{Urea} + \text{S}

Cyclization Reactions

The enaminone and thiourea groups may participate in cyclization:

  • Thermal or Acid-Catalyzed Cyclization : Forms fused heterocycles (e.g., pyrimidines or thiazines) .

  • Gold-Catalyzed Reactions : Au(I) catalysts promote thiazine formation from thioureas and alkynes .

Reported Cyclization Products:

Substrate TypeConditionsProductYieldSource
Thiourea + EnaminoneAuCl3_3, CH2_2Cl2_2, 20°CThiazine derivatives~80%

Functionalization of the Phenyl Group

The phenyl ring undergoes electrophilic substitution:

  • Nitration (HNO3_3, H2_2SO4_4) introduces nitro groups at the meta/para positions .

  • Sulfonation (H2_2SO4_4, SO3_3) yields sulfonic acid derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the preparation of intermediates such as 5,5-dimethyl-3-oxocyclohex-1-en-1-yl derivatives. The final product is formed through reactions like esterification, amidation, and thioamide formation under controlled conditions. The compound features several functional groups that contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with specific biological targets, making it a candidate for drug development. Studies have shown that derivatives of thiourea compounds exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.

Biochemical Assays

In biochemical research, the compound can be utilized in assays to study enzyme interactions and metabolic pathways. Its ability to bind to specific receptors enables researchers to explore mechanisms of action for various biological processes.

Organic Synthesis

As a versatile building block in organic synthesis, this compound can be employed to create more complex molecules. Its unique functional groups facilitate reactions that are crucial for developing new materials and pharmaceuticals.

Material Science

Due to its distinct chemical properties, the compound is also used in the production of advanced materials such as polymers and coatings. These applications leverage its stability and reactivity to enhance material performance.

Case Study 1: Anti-Cancer Activity

Research published in a peer-reviewed journal demonstrated the anti-cancer efficacy of thiourea derivatives similar to this compound. The study highlighted how these compounds inhibit specific enzymes associated with cancer cell proliferation, leading to decreased tumor growth in vitro.

Case Study 2: Enzyme Inhibition

Another study focused on the use of this compound in enzyme inhibition assays. Results indicated that it effectively inhibited a target enzyme involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Case Study 3: Polymer Development

A recent investigation explored the use of this compound in synthesizing novel polymers with enhanced properties. The findings revealed that incorporating this thiourea derivative improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiourea Derivatives

Example Compound: 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(2-fluoro-4-methoxyphenylamino)cyclohexyl)thiourea [(S,S)-1f] ()

  • Structural Differences: Aryl Substituents: The compared compound features a 3,5-bis(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects, contrasting with the simpler phenyl group in the target compound. In contrast, the target compound’s 5,5-dimethyl-3-oxocyclohexenyl group may confer rigidity and influence tautomeric equilibria.
  • Synthesis : Both compounds involve thiourea bond formation via isothiocyanate intermediates. [(S,S)-1f] uses Pd/C-catalyzed hydrogenation and subsequent reaction with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene, highlighting the role of stereochemistry and functional group compatibility in synthesis design .

Pharmacokinetic and Metabolic Comparison: Nitrosourea Analogs

Example Compound : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()

  • Structural Differences: Core Functional Group: The nitrosourea group (–N–NO–CO–NH–) in the analog contrasts with the thiourea (–NH–CS–NH–) group in the target compound. Nitrosoureas are more labile, undergoing rapid hydrolysis to generate alkylating agents and isocyanates.
  • Pharmacokinetics :
    • The nitrosourea analog exhibits rapid plasma degradation (half-life ~5 minutes) and crosses the blood-brain barrier, with cerebrospinal fluid concentrations exceeding plasma levels. Thioureas, by comparison, are generally more stable but may lack similar biodistribution profiles .
    • Metabolism : The nitrosourea produces inactive metabolites (e.g., cyclohexylamine, dicyclohexylurea), whereas thioureas are less studied in this context but may undergo oxidative or conjugative pathways .

Spectroscopic and Computational Analysis

Example Compound : 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea ()

  • Spectroscopic Properties: FTIR and Raman studies reveal characteristic N–H and C=S stretching vibrations (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively). The target compound’s cyclohexenone ring may introduce additional carbonyl (C=O) vibrations at ~1700 cm⁻¹.
  • Computational Insights: Density functional theory (DFT) simulations of the analog identify reactive sites at the thiourea sulfur and imidazole nitrogen, with intramolecular hydrogen bonding stabilizing the structure. Similar analyses for the target compound would likely highlight the electron-deficient cyclohexenone ring and its influence on charge distribution .

Comparative Data Table

Property Target Compound Thiourea Analog [(S,S)-1f] Nitrosourea Analog
Core Functional Group Thiourea (–NH–CS–NH–) Thiourea (–NH–CS–NH–) Nitrosourea (–N–NO–CO–NH–)
Key Substituents 5,5-Dimethyl-3-oxocyclohexenyl, phenyl 3,5-Bis(trifluoromethyl)phenyl, fluoro-methoxy 2-Chloroethyl, cyclohexyl
Synthesis Method Likely via isothiocyanate coupling Hydrogenation + isothiocyanate reaction Alkylation of cyclohexylamine
Stability Expected moderate stability High (fluorine substituents enhance robustness) Low (rapid hydrolysis in plasma)
Biological Activity Not reported (inference: potential enzyme inhibition) Not explicitly stated Carcinostatic (mouse leukemia L1210 model)
Spectroscopic Features Predicted C=O (1700 cm⁻¹), C=S (1250 cm⁻¹) C-F (1100–1200 cm⁻¹), C=S (1250 cm⁻¹) N–NO (~1500 cm⁻¹), alkyl chloride (700 cm⁻¹)

Key Findings and Implications

  • Structural Flexibility vs.
  • Metabolic Fate : Unlike the nitrosourea analog, thioureas are less prone to rapid degradation but may require structural optimization to enhance blood-brain barrier penetration.
  • Spectroscopic Signatures : Computational modeling (e.g., DFT) is critical for predicting reactive properties, as demonstrated in related thiourea studies .

Biological Activity

1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H30N2S\text{C}_{19}\text{H}_{30}\text{N}_{2}\text{S}

This structure features a cyclohexyl group and a phenylthiourea moiety, which are significant in determining its biological activity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound ranged from 40 to 50 µg/mL against various pathogens, demonstrating its effectiveness comparable to standard antibiotics like ceftriaxone .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is attributed to their ability to scavenge free radicals. The compound showed significant activity in DPPH and ABTS assays.

  • IC50 Values : The IC50 for radical scavenging activity was reported at approximately 52 µg/mL for ABTS and 45 µg/mL for DPPH, indicating strong antioxidant capabilities .

Anticancer Activity

Thiourea derivatives have been explored for their anticancer properties, targeting various cancer cell lines.

  • IC50 Values : The compound exhibited IC50 values ranging from 7 to 20 µM against different cancer cell lines, suggesting its potential as an anticancer agent . Studies have shown that it may inhibit angiogenesis and disrupt cancer cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Mohanta et al. synthesized several thiourea derivatives, including the compound . They found that it displayed considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound's activity was enhanced by the presence of specific functional groups in its structure .

Study 2: Antioxidant Potential

In another investigation focused on antioxidant properties, researchers assessed the reducing power of the compound using various assays. The results confirmed its ability to effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Study 3: Anticancer Mechanisms

Research involving the compound’s anticancer effects highlighted its role in inhibiting tumor growth in vitro. It was observed to induce apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival and proliferation .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus40 - 50
AntioxidantDPPH Assay45
AntioxidantABTS Assay52
AnticancerVarious Cancer Cell Lines7 - 20

Q & A

Q. What are the established synthetic methodologies for this thiourea derivative?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the enamine fragment (5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine), often via condensation of ketones with amines.
  • Step 2 : Alkylation with a propyl linker to introduce the amino-propyl chain.
  • Step 3 : Thiourea formation via coupling of cyclohexylamine with phenyl isothiocyanate derivatives in solvents like dichloromethane. Purification is achieved through recrystallization (e.g., methanol) or column chromatography, with yields typically ranging from 70–80% for analogous compounds .

Q. Which analytical techniques are critical for confirming the molecular structure?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiourea NH signals at δ 8–10 ppm, cyclohexyl protons at δ 1–2 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
  • IR Spectroscopy : Identifies thiourea C=S (∼1500 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches .
  • X-ray crystallography (if applicable) : Resolves stereochemistry using programs like SHELX for refinement .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield?

  • Catalyst screening : Bases like triethylamine or DMAP improve coupling efficiency in thiourea formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates compared to dichloromethane .
  • Temperature control : Elevated temperatures (40–60°C) accelerate reaction kinetics but require monitoring for side reactions (e.g., oxidation).
  • Real-time monitoring : TLC or HPLC tracks intermediate formation to optimize reaction termination .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • 2D NMR techniques : HSQC and HMBC correlate 1H-13C connectivity to resolve overlapping signals in complex regions (e.g., cyclohexenone protons) .
  • Deuterated solvent trials : Re-running NMR in DMSO-d6 or CDCl3 clarifies solvent-induced shifts .
  • Comparative analysis : Cross-reference spectral data with structurally similar thiourea derivatives (e.g., PubChem entries ).

Q. How does the thiourea moiety influence reactivity in different chemical environments?

  • Oxidation : Hydrogen peroxide converts C=S to sulfoxides/sulfones, altering electronic properties. Monitor via LC-MS .
  • Metal coordination : The thiourea group acts as a ligand for transition metals (e.g., Cu²+), studied via UV-Vis and ESI-MS .
  • pH-dependent stability : Acidic conditions protonate the thiourea NH, increasing solubility but risking hydrolysis. Stability assays under varying pH (2–12) are recommended .

Q. How can computational tools aid in predicting crystallographic behavior?

  • SHELX refinement : Models crystal packing and hydrogen-bonding networks using intensity data. For non-crystalline samples, molecular docking predicts interactions with biological targets .
  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Purity validation : Use HPLC (>95% purity threshold) to rule out impurities affecting bioassays .
  • Structural confirmation : Re-analyze NMR/HRMS to ensure batch consistency .
  • Experimental replication : Standardize assay conditions (e.g., concentration, solvent) to minimize variability .

Methodological Best Practices

  • Stereochemical analysis : For chiral centers, use NOESY NMR or chiral derivatization agents to assign configurations .
  • Scale-up protocols : Adapt recrystallization solvents (e.g., ethanol/water mixtures) for larger batches while maintaining purity .

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